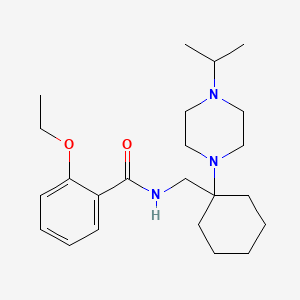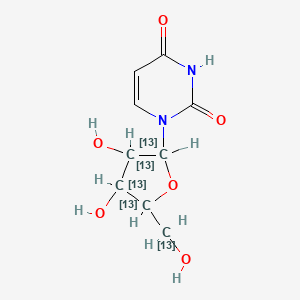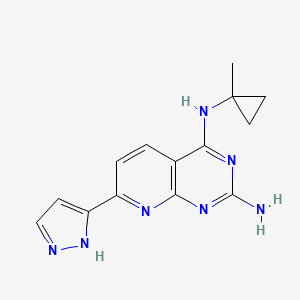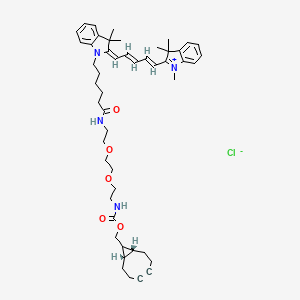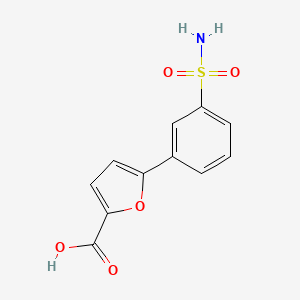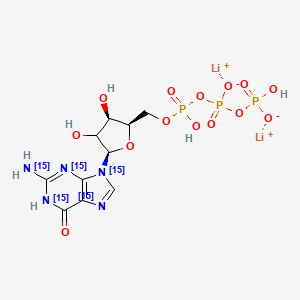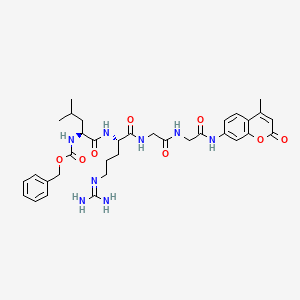
PROTAC PTPN2 degrader-2 TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC PTPN2 degrader-2 TFA is a potent degrader of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2). This compound has shown significant potential in the study of cancer and metabolic diseases due to its ability to selectively degrade PTPN2, a protein involved in various cellular processes .
准备方法
The synthesis of PROTAC PTPN2 degrader-2 TFA involves multiple steps, including the introduction of specific functional groups and the formation of key intermediates. The synthetic route typically starts with the preparation of the core structure, followed by the attachment of various side chains and functional groups under controlled reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
PROTAC PTPN2 degrader-2 TFA undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
PROTAC PTPN2 degrader-2 TFA has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying the degradation of specific proteins and understanding their role in various biochemical pathways.
Biology: Employed in cell biology to investigate the effects of protein degradation on cellular functions and signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and metabolic disorders by targeting and degrading specific proteins involved in disease progression.
Industry: Utilized in the development of new drugs and therapeutic strategies by pharmaceutical companies .
作用机制
PROTAC PTPN2 degrader-2 TFA exerts its effects by inducing the degradation of PTPN2 through the proteasome pathway. The compound binds to PTPN2 and recruits an E3 ubiquitin ligase, which tags PTPN2 with ubiquitin molecules. This tagging marks PTPN2 for degradation by the proteasome, leading to the reduction of PTPN2 levels in the cell. This degradation process affects various molecular targets and pathways, including the JAK/STAT signaling pathway, which is involved in cell growth and immune response .
相似化合物的比较
PROTAC PTPN2 degrader-2 TFA is unique in its high selectivity and potency for degrading PTPN2. Similar compounds include:
TP1L: A selective TC-PTP degrader that also targets the JAK/STAT pathway and enhances immune response.
PVD-06: A dual-targeting degrader for PTPN1 and PTPN2, used in cancer research.
X1: Another dual-targeting degrader for PTPN1 and PTPN2, with applications in immunotherapy. These compounds share similar mechanisms of action but differ in their selectivity and specific applications
属性
分子式 |
C51H50ClF3N6O13S2 |
|---|---|
分子量 |
1111.6 g/mol |
IUPAC 名称 |
3-(carboxymethoxy)-4-chloro-5-[3-[[(4S)-1-[[3-[[4-[1-[(3S)-2,6-dioxopiperidin-3-yl]-2-oxobenzo[cd]indol-6-yl]piperidine-1-carbonyl]amino]phenyl]methylsulfonyl]-2,2-dimethylpiperidin-4-yl]amino]phenyl]thiophene-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C49H49ClN6O11S2.C2HF3O2/c1-49(2)24-32(51-31-9-4-7-29(23-31)43-41(50)42(67-25-39(58)59)44(68-43)47(62)63)18-21-55(49)69(65,66)26-27-6-3-8-30(22-27)52-48(64)54-19-16-28(17-20-54)33-12-13-36-40-34(33)10-5-11-35(40)46(61)56(36)37-14-15-38(57)53-45(37)60;3-2(4,5)1(6)7/h3-13,22-23,28,32,37,51H,14-21,24-26H2,1-2H3,(H,52,64)(H,58,59)(H,62,63)(H,53,57,60);(H,6,7)/t32-,37-;/m0./s1 |
InChI 键 |
RXQQQCZMVRJVJE-PRLOVNCOSA-N |
手性 SMILES |
CC1(C[C@H](CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)[C@H]7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC1(CC(CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



